Citalopram-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citalopram-d4 is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various analytical and research applications due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
Citalopram-d4 can be synthesized through a multi-step process involving the incorporation of deuterium atoms. One common method involves the use of deuterated reagents in the synthesis of the citalopram molecule. The process typically includes:
Starting Material: The synthesis begins with a suitable precursor, such as a deuterated benzofuran derivative.
Reaction Steps: The precursor undergoes several chemical reactions, including alkylation, nitrile formation, and cyclization, to form the this compound structure.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated reagents and precursors are used to produce this compound.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Citalopram-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The molecule can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Citalopram-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of citalopram.
Pharmacokinetics: Helps in studying the pharmacokinetic properties of citalopram by providing a distinguishable marker.
Metabolism Studies: Used to investigate the metabolic pathways and degradation products of citalopram.
Drug Development: Assists in the development of new antidepressant drugs by providing insights into the behavior of citalopram in biological systems.
Mechanism of Action
Citalopram-d4, like citalopram, exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Escitalopram: An enantiomer of citalopram with similar antidepressant properties.
Fluoxetine: Another SSRI used to treat depression and other mood disorders.
Sertraline: An SSRI with a similar mechanism of action but different chemical structure.
Uniqueness
Citalopram-d4 is unique due to the incorporation of deuterium atoms, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQXVZVJXJVFP-KDWZCNHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.